molecular formula C11H15NO3 B12288528 methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate

methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate

Cat. No.: B12288528
M. Wt: 209.24 g/mol
InChI Key: DZLXYLGMAADKPH-SECBINFHSA-N
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Description

Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate typically involves the reaction of 2-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is followed by esterification to form the propanoate ester. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction and methanol (CH3OH) for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-methoxyphenyl)acetate
  • 2-Methoxyphenyl isocyanate
  • Methyl 3-amino-3-phenylpropanoate

Uniqueness

Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, methoxyphenyl group, and propanoate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate

InChI

InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6,9H,7,12H2,1-2H3/t9-/m1/s1

InChI Key

DZLXYLGMAADKPH-SECBINFHSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CC(=O)OC)N

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)OC)N

Origin of Product

United States

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